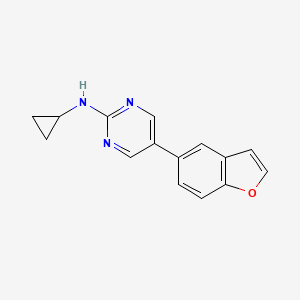![molecular formula C15H14ClN3 B6457886 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride CAS No. 2549002-76-6](/img/structure/B6457886.png)
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” is not provided in the retrieved sources.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” are not detailed in the retrieved sources.科学的研究の応用
Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, Pt (II) complexes offer intriguing properties. The combination of a Pt (II) core with organic ligands leads to various complexes, especially cyclometalated Pt (II) complexes. These complexes exhibit efficient organic light-emitting properties. The photophysical and photochemical characteristics depend on the coordinating ligands. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, are particularly interesting .
Medicinal Chemistry and Drug Development
Heterocycles based on the 1,2,3-triazole moiety have demonstrated promising pharmacological profiles. These compounds show anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities. Researchers have explored their potential as scaffolds for drug development .
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazole derivatives, including those incorporating different moieties, have been synthesized. These modifications impact solubility and interactions with biological macromolecules. Investigating their antileishmanial and antimalarial effects is essential for combating these diseases .
Anti-Inflammatory and Chemotherapeutic Agents
Novel heterocyclic chalcones derived from 1,3-dicarbonyl compounds have shown promise. For instance, compound X exhibits anti-inflammatory activity, while compounds XI and XII induce apoptotic cell death and arrest the cell cycle at the G2/M phase. These findings suggest potential chemotherapeutic applications, particularly for hepatocellular carcinoma (HCC) .
Anti-Tubercular Potential
Researchers have synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives. Compounds 80a, 80b, 81a, 82a, and 83a exhibit potent anti-tubercular activity against Mycobacterium tuberculosis strains .
将来の方向性
The future directions for research and development of pyrazole derivatives could include the exploration of new synthetic strategies, the investigation of novel biological activities, and the development of new drugs . The specific future directions for “2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” are not provided in the retrieved sources.
作用機序
Target of Action
The primary targets of the compound “2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” are yet to be definitively identified. Similar compounds have been found to target various proteins and receptors in the body . The role of these targets can vary widely, from regulating cellular processes to mediating the effects of drugs .
Mode of Action
It is likely that it interacts with its targets by binding to them, thereby altering their function . This can result in a variety of changes within the cell, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in cell signaling, metabolism, and other cellular processes . The downstream effects of these changes can vary widely, depending on the specific pathway and the context in which it is operating .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these factors can have a significant impact on their bioavailability .
Result of Action
Similar compounds have been found to have a variety of effects, ranging from altering cellular processes to inducing cell death . The specific effects of this compound will depend on a variety of factors, including its specific targets and the context in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include factors such as temperature, pH, and the presence of other compounds . Understanding these factors and how they influence the action of this compound is an important area of ongoing research .
特性
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)phenyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3.ClH/c1-18-11-14(10-17-18)12-5-7-13(8-6-12)15-4-2-3-9-16-15;/h2-11H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUNIOYBTNTOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457808.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B6457816.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)
![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate](/img/structure/B6457864.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)

![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)
![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6457902.png)
![2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457903.png)